molecular formula C10H14ClNO B1280072 2-Phenylmorpholine hydrochloride CAS No. 23972-42-1

2-Phenylmorpholine hydrochloride

Cat. No. B1280072
CAS RN: 23972-42-1
M. Wt: 199.68 g/mol
InChI Key: LJKUJBAIFSUTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylmorpholine hydrochloride is a chemical compound that can be synthesized through various chemical reactions. It is a derivative of morpholine, which is a heterocyclic amine, characterized by the presence of a phenyl group attached to the morpholine ring. The hydrochloride indicates that it is a salt form, where the basic nitrogen of the morpholine ring is protonated and paired with a chloride anion.

Synthesis Analysis

The synthesis of related compounds to 2-phenylmorpholine hydrochloride has been described in several studies. For instance, 2-aryl-3-methyl-5-phenylmorpholine compounds were synthesized through reactions involving 2-amino-2-phenyl-1-alcohol and various brominated intermediates, followed by the formation of hydrochloride salts . Another related synthesis involves the preparation of substituted phenyl-4-(2-chloroethyl)tetrahydro-1,4-oxazine hydrochlorides, which are synthesized by treating the corresponding amino alcohols with thionyl chloride . These methods highlight the versatility of synthetic approaches to create morpholine derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-phenylmorpholine hydrochloride has been elucidated using various spectroscopic techniques. For example, the structures of synthesized 2-aryl-3-methyl-5-phenylmorpholine compounds were confirmed by IR, ^1H NMR, and MS spectra . Additionally, the crystal structure of a related compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, was determined using single crystal X-ray diffraction . These studies provide insights into the molecular geometry and electronic structure of morpholine derivatives.

Chemical Reactions Analysis

Morpholine derivatives undergo a range of chemical reactions. The chlorosulfonation of N-phenylmorpholine, for instance, leads to the formation of sulfonyl chlorides, which can be further transformed into sulfonamides . The reactivity of these compounds under different conditions can lead to a variety of products, showcasing the chemical versatility of the morpholine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-phenylmorpholine hydrochloride and its derivatives are influenced by their molecular structure. The presence of the phenyl group and the hydrochloride salt form can affect properties such as solubility, melting point, and reactivity. For example, the pharmacological effects of substituted phenyl-4-(2-chloroethyl)tetrahydro-1,4-oxazine hydrochlorides were investigated, indicating potential alpha-adrenergic blocking activity . The antidepressant activities of 2-aryl-3-methyl-5-phenylmorpholine hydrochlorides were also evaluated, showing that certain intermediates could decrease immobility time in a forced swimming test in mice . These studies demonstrate the importance of understanding the physical and chemical properties of morpholine derivatives for their potential applications in pharmacology.

Scientific Research Applications

“2-Phenylmorpholine hydrochloride” is a chemical compound with the molecular weight of 199.68 . It’s a derivative of phenylmorpholine , which belongs to a class of compounds known as substituted phenylmorpholines or substituted phenmetrazines .

Most compounds in this class act as releasers of monoamine neurotransmitters and have stimulant effects . Some also act as agonists at serotonin receptors, and compounds with an N-propyl substitution act as dopamine receptor agonists . A number of derivatives from this class have been investigated for medical applications, such as for use as anorectics or medications for the treatment of ADHD . Some compounds have also become subject to illicit use as designer drugs .

Most compounds in this class act as releasers of monoamine neurotransmitters and have stimulant effects . Some also act as agonists at serotonin receptors, and compounds with an N-propyl substitution act as dopamine receptor agonists . A number of derivatives from this class have been investigated for medical applications, such as for use as anorectics or medications for the treatment of ADHD . Some compounds have also become subject to illicit use as designer drugs .

Most compounds in this class act as releasers of monoamine neurotransmitters and have stimulant effects . Some also act as agonists at serotonin receptors, and compounds with an N-propyl substitution act as dopamine receptor agonists . A number of derivatives from this class have been investigated for medical applications, such as for use as anorectics or medications for the treatment of ADHD . Some compounds have also become subject to illicit use as designer drugs .

Safety And Hazards

The safety information for 2-Phenylmorpholine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only in well-ventilated areas .

properties

IUPAC Name

2-phenylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;/h1-5,10-11H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKUJBAIFSUTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70492453
Record name 2-Phenylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylmorpholine hydrochloride

CAS RN

23972-42-1
Record name 2-Phenylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenylmorpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylmorpholine hydrochloride
Reactant of Route 2
2-Phenylmorpholine hydrochloride
Reactant of Route 3
2-Phenylmorpholine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Phenylmorpholine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Phenylmorpholine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Phenylmorpholine hydrochloride

Citations

For This Compound
27
Citations
FH Clarke - The Journal of Organic Chemistry, 1962 - ACS Publications
… dl, írans-3-methyl2-phenylmorpholine hydrochloride, mp 181-183, undepressed uponadmixture with a sample prepared from III. cZZ,m-5-Methyl-6-phenyl-3-morpholinone (IV).—dZ-…
Number of citations: 26 pubs.acs.org
GE Boswell, DL Musso, AO Davis… - Journal of …, 1997 - Wiley Online Library
… ЗЛ*, 5S*)-5-Ethyl-3methyl-2-phenylmorpholine Hydrochloride (4). A solution of 24 (22.3 g, 0.1 mole) in dichloromethane (200 ml) was added dropwise to concentrated sulfuric acid (100 …
Number of citations: 29 onlinelibrary.wiley.com
MJ Kalm - Journal of Medicinal Chemistry, 1964 - ACS Publications
… -2-phenylmorpholine hydrochloride (1) which finds use … -2-propy 1amino)-2-phenylmorpholine hydrochloride (5A), is dis… from those of 3-methyl-2phenylmorpholine hydrochloride (1), 2-…
Number of citations: 4 pubs.acs.org
GE Boswell, DL Musso, JL Kelley… - Journal of …, 1996 - Wiley Online Library
A series of analogues of 2‐phenylmorpholines with alkyl substituents at the C‐3 position were synthesized for anti‐tetrabenazine (anti‐TBZ) testing in mice. The target compounds were …
Number of citations: 19 onlinelibrary.wiley.com
RS Alphin, JW Ward - Toxicology and applied pharmacology, 1969 - Elsevier
… hydrochloride, Ponderex ® ), d-amphetamine SO 4 (d-α-methylphenethylamine sulfate) and phenmetrazine HCl (3-methyl-2-phenylmorpholine hydrochloride) have been investigated in …
Number of citations: 28 www.sciencedirect.com
DL Knapp - Journal of Medicinal Chemistry, 1964 - ACS Publications
… From these considerations we conclude that the behavioral effects observed with 3-methy 1-4- (1 -phenv 1-2-propyl amino) -2phenylmorpholine hydrochloride depend for their …
Number of citations: 2 pubs.acs.org
JRC Baird, JJ Lewis - Biochemical pharmacology, 1964 - Elsevier
The effects of d- and l-amphetamine, d-methylamphetamine, l-ephedrine, dl-phenmetrazine, d- and l-phendimetrazine and cocaine on the levels of noradrenaline and dopamine in the …
Number of citations: 52 www.sciencedirect.com
II Home - medicinesfaq.com
8.1 Material sampling plan 8.1. 1 Sampling and specimen collection 8.1. 1.1 Toxicological analyses 8.1. 1.2 Biomedical analyses 8.1. 1.3 Arterial blood gas analysis 8.1. 1.4 …
Number of citations: 0 www.medicinesfaq.com
GD Allen, TM Goodchild, BC Weatherley - Journal of Chromatography B …, 1979 - Elsevier
Diethylcarbamazine (Banocide, Hetrazan)(DEC) has been used for manyyears for the treatment of human and animal filariases. Spectrophotometric methods for measuring DEC …
Number of citations: 26 www.sciencedirect.com
F Van Hoof, A Heyndrickx - Analytical Chemistry, 1974 - ACS Publications
… acid methylester hydrochloride); lidepran hydrochloride («-phenyl-2-piperidine methanolacetate hydrochloride); preludine hydrochloride (3-methyl-2-phenylmorpholine hydrochloride); …
Number of citations: 42 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.